Methyl 4-mercaptophenylacetate
Description
Methyl 4-mercaptophenylacetate is a phenylacetic acid derivative with a thiol (-SH) substituent at the para position of the aromatic ring and a methyl ester functional group. Replacing the carboxylic acid (-COOH) with a methyl ester (-COOCH₃) yields the molecular formula C₉H₁₀O₂S and a calculated molecular weight of 182.09 g/mol. The thiol group confers unique reactivity, such as nucleophilicity and susceptibility to oxidation, distinguishing it from other phenylacetic acid esters.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 2-(4-sulfanylphenyl)acetate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)6-7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3 |
InChI Key |
NVQIKIDABBHFGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- This compound: The thiol group (-SH) enables participation in disulfide bond formation and metal coordination. However, notes its lack of reactivity in enzyme-mediated conjugation without glutathione (GSH), highlighting context-dependent behavior .
- Methyl 4-Methoxyphenylacetate : The electron-donating methoxy group (-OCH₃) activates the aromatic ring toward electrophilic substitution. Its higher density (1.135 g/mL) suggests strong intermolecular interactions .
- Methyl 4-Chlorophenylacetate : The electron-withdrawing chloro group (-Cl) deactivates the ring, making it less reactive in electrophilic processes. Its regulatory compliance makes it critical in pharmaceutical manufacturing .
- Sulfanyl Analogs : The sulfanyl group (-S-) in Methyl 2-(4-chlorophenyl)sulfanylacetate may act as a leaving group or participate in nucleophilic substitution reactions .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing methyl 4-mercaptophenylacetate, and how can its purity be validated?
Methodological Answer: this compound can be synthesized via esterification of 4-mercaptophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, purity validation requires chromatographic techniques (HPLC or GC-MS) coupled with spectroscopic characterization (¹H/¹³C NMR) to confirm the absence of unreacted starting materials or side products like disulfide byproducts. Quantify thiol content via Ellman’s assay (DTNB reagent) to assess functional group integrity .
Q. Q2. How does the thiol group in this compound influence its stability under varying pH conditions?
Methodological Answer: The thiol group is prone to oxidation, forming disulfide bonds under neutral to basic conditions. Stability studies should be conducted in buffered solutions (pH 3–9) at 25–37°C, monitored via UV-Vis spectroscopy (λ = 412 nm for thiol quantification). For long-term storage, inert atmospheres (N₂) and reducing agents (e.g., TCEP) are recommended to prevent oxidation .
Advanced Research Questions
Q. Q3. How can this compound be selectively conjugated to proteins without cross-reactivity with other cysteine residues?
Methodological Answer: Enzyme-mediated strategies, such as glutathione S-transferase (GST)-catalyzed conjugation, exploit the specificity of GST for glutathione (GSH) motifs. This compound’s thiol group does not react in this system unless a GSH tag is engineered into the target protein. This ensures selectivity, as shown in studies where excess free thiols (e.g., 100-fold 4-mercaptophenylacetate) did not interfere with GST-mediated conjugation .
Q. Q4. What analytical techniques resolve contradictions in reactivity data for this compound in enzyme inhibition assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer composition, redox state). Use orthogonal methods:
Q. Q5. How can this compound be utilized as a building block for synthesizing thiol-responsive drug delivery systems?
Methodological Answer: The thiol group enables disulfide bond formation, critical for redox-sensitive linkers. For example:
Polymer synthesis: React with PEG-diacrylate to form disulfide-crosslinked nanoparticles.
Drug conjugation: Link to anticancer agents (e.g., doxorubicin) via a disulfide spacer.
Validate responsiveness using glutathione (10 mM) to trigger drug release, monitored via fluorescence or HPLC .
Experimental Design & Data Analysis
Q. Q6. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Standardized protocols: Use anhydrous solvents and controlled reaction temperatures (±2°C).
- Batch tracking: Document reagent lots and purification methods (e.g., column chromatography vs. recrystallization).
- Quality control: Mandate ≥95% purity (HPLC) and consistent NMR spectral profiles across batches .
Q. Q7. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving this compound?
Methodological Answer:
- Pharmacokinetic profiling: Measure plasma stability, tissue distribution, and metabolite formation (e.g., ester hydrolysis to 4-mercaptophenylacetic acid).
- Redox environment adjustment: Mimic in vivo glutathione levels (1–10 mM) in vitro to assess thiol-disulfide equilibrium shifts.
- Statistical validation: Use multivariate analysis to account for variables like animal strain or dosing regimen .
Safety & Handling
Q. Q8. What precautions are critical when handling this compound in biochemical assays?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile thiols.
- Antioxidants: Include TCEP (1 mM) in buffers to prevent disulfide formation.
- Waste disposal: Quench excess thiols with oxidizing agents (e.g., H₂O₂) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
